![molecular formula C12H24N2O2 B3001894 Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate CAS No. 2157653-98-8](/img/structure/B3001894.png)
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 3-aminocyclopentyl ethylamine.
Reaction Conditions: The reaction involves the coupling of tert-butyl carbamate with 3-aminocyclopentyl ethylamine under controlled conditions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate plays a crucial role in the synthesis of pharmaceuticals. Its ability to act as a protecting group for amines during peptide synthesis is particularly noteworthy. This property prevents unwanted reactions at the amine sites, allowing for more controlled synthesis of drug candidates.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate in the preparation of various biologically active molecules. It can be utilized in the synthesis of complex structures where selective protection of functional groups is required.
Biological Research
The compound has been investigated for its interactions with specific enzymes and receptors. These studies reveal its potential as an enzyme inhibitor or modulator, which may contribute to therapeutic strategies targeting metabolic pathways associated with diseases .
Case Study 1: Enzyme Inhibition
Research has shown that this compound can inhibit carboxypeptidase U, an enzyme implicated in thrombus formation. This property positions it as a candidate for developing anticoagulant therapies aimed at preventing thrombotic events such as myocardial infarction and stroke .
Case Study 2: Synthesis of Drug Candidates
In a study focused on synthesizing novel drug candidates, this compound was employed successfully as a building block. The compound's ability to protect amine functionalities allowed for the creation of complex molecules with enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate
Comparison:
- tert-Butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity.
- Compared to tert-butyl carbamate , it has an additional aminocyclopentyl group, enhancing its potential for biological interactions.
- tert-Butyl N-methylcarbamate lacks the cyclopentyl ring, resulting in different chemical and biological properties.
- tert-Butyl ((1S,3R)-3-aminocyclopentyl)carbamate is a stereoisomer with similar but distinct reactivity and applications .
Biological Activity
Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate (CAS No. 2157653-98-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is linked to a 3-aminocyclopentyl ethyl chain. The molecular formula is C12H24N2O2, and it has a molecular weight of approximately 228.33 g/mol.
Physical Properties:
- Molecular Weight: 228.33 g/mol
- Purity: ≥95%
- Form: Oil
- Storage Temperature: Room Temperature
Antitumor Activity
The structural similarity of this compound to known anticancer agents raises interest in its potential antitumor activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. For example, studies on structurally related compounds have reported significant apoptotic effects in various cancer cell lines, including breast and prostate cancer cells .
- Inhibition of Enzymatic Activity:
- Induction of Apoptosis:
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(13)8-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNGXGHJMGCBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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